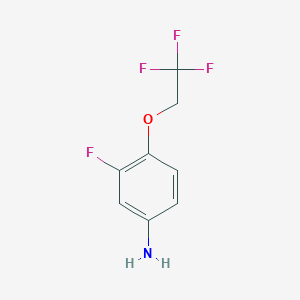

3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline is a fluorinated aniline derivative that is of interest due to its potential applications in various fields, including materials science and pharmaceuticals. The presence of both fluoro and trifluoroethoxy groups in the molecule suggests that it may exhibit unique physical and chemical properties, which could be leveraged in the design of advanced materials or as an intermediate in the synthesis of complex organic compounds.

Synthesis Analysis

The synthesis of related fluoro-substituted anilines has been explored in several studies. For instance, the synthesis of polyfluoroanilines from fluorine-substituted aniline monomers has been achieved through an acid-assisted persulfate initiated polymerization route . Additionally, a study on the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, which shares some structural similarities with 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline, reported a high overall yield of 72.0% using high-pressure hydrolysis and reduction reactions followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether .

Molecular Structure Analysis

The molecular structure of fluoro-substituted anilines can be complex due to the presence of multiple fluorine atoms, which can influence the electronic distribution and steric hindrance within the molecule. The molecular structure of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline, in particular, would likely exhibit a high degree of fluorination, which can affect its reactivity and interaction with other molecules. The study of the microwave spectrum and molecular structure of 3-fluoro-1,2-epoxypropane, although not the same compound, provides insight into the structural implications of fluorination on small molecules .

Chemical Reactions Analysis

Fluorinated anilines can participate in a variety of chemical reactions. The anionic activation of the trifluoromethyl group in trifluoromethyl-substituted anilines has been shown to be a versatile synthon for the synthesis of isoxazoles and 1,3,5-triazines . This suggests that the trifluoromethyl group in 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline could potentially be exploited in similar synthetic applications. Furthermore, the synthesis of 2,6-dibromo-4-trifluoromethoxy aniline demonstrates the reactivity of the trifluoromethoxy group in halogenation reactions, which could be relevant for the chemical reactions of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline would be influenced by its fluorinated groups. For example, the liquid crystalline properties of 4-trifluoromethoxy derivatives have been studied, revealing that such compounds exhibit high orientational order in the smectic A phase . This indicates that the trifluoromethoxy group can significantly impact the mesogenic behavior of a compound. The thermal stability and solubility of polyfluoroanilines have also been characterized, providing a basis for understanding the properties of related fluorinated aniline derivatives .

Wissenschaftliche Forschungsanwendungen

Potential in Nonlinear Optical (NLO) Materials

The research on fluorinated anilines, such as 4-chloro-3-(trifluoromethyl)aniline and closely related compounds, showcases their potential utility in nonlinear optical (NLO) materials. Through experimental and theoretical vibrational analysis, including Fourier Transform-Infrared (FT-IR) and Fourier Transform-Raman (FT-Raman) techniques alongside density functional theory (DFT) computations, insights into the electron donating and withdrawing effects, molecular structure, hyperconjugation interactions, and molecular electrostatic potential have been illuminated. These findings suggest that similar fluorinated anilines might hold promise for applications in NLO materials due to their unique electronic properties (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).

Applications in Organic Synthesis and Material Science

In the realm of organic synthesis, fluorinated anilines have been highlighted for their role in the development of novel synthesis pathways. For example, the monodentate transient directing group assisted Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes, utilizing 2-Fluoro-5-(trifluoromethyl)aniline, demonstrates the capability of such compounds in facilitating complex organic reactions. This has implications for the synthesis of diverse quinazoline and fused isoindolinone scaffolds, highlighting the utility of fluorinated anilines in crafting complex organic molecules with potential pharmacological activities (Wu, Liu, Qi, Qiao, Lu, Ma, Zhou, & Zhang, 2021).

Fluorinated Anilines in Polymer Chemistry

Polyfluoroanilines, synthesized from fluorine-substituted anilines, have garnered attention in the field of polymer chemistry. Characterization through FTIR, NMR, and thermal analysis has shown these materials possess unique properties such as high thermal stability and solubility in various organic solvents. These polymers' characteristics suggest their potential application in advanced materials, offering avenues for new research and development in materials science (Cihaner & Önal, 2001).

Influence on Molecular Interactions and Crystal Engineering

The electronic features of fluorinated anilines, particularly their interaction patterns in crystal structures, have been a subject of study to understand the role of fluorine in influencing nonbonding interactions. These studies have implications for materials chemistry and catalysis, where the precise control of molecular packing and interactions is crucial. The insights from these investigations can help tailor fluorinated compounds for specific applications in crystal engineering and materials design (Lu, Alagesan, Ho, Wei, Kung, Chang, Wen, & Liu, 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

3-fluoro-4-(2,2,2-trifluoroethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4NO/c9-6-3-5(13)1-2-7(6)14-4-8(10,11)12/h1-3H,4,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFCTKCQWPSPHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline | |

CAS RN |

937598-57-7 |

Source

|

| Record name | 3-fluoro-4-(2,2,2-trifluoroethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(RS)-N-[1-(3-fluorophenyl)ethyl]methylamine](/img/structure/B1287233.png)

![3-[(2-Hydroxyethyl)amino]butanoic acid](/img/structure/B1287234.png)

![3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1287277.png)

![2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1287283.png)